molecular formula C19H26ClN5O4 B1682229 Terazosin hydrochloride CAS No. 63074-08-8

Terazosin hydrochloride

Cat. No. B1682229
CAS RN: 63074-08-8
M. Wt: 423.9 g/mol
InChI Key: IWSWDOUXSCRCKW-UHFFFAOYSA-N
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Description

Terazosin hydrochloride is a medication used to treat symptoms of an enlarged prostate and high blood pressure . It is a selective alpha-1 adrenergic antagonist . It works by relaxing blood vessels, which decreases the amount of work the heart has to do . It also relaxes the muscles in the prostate and bladder neck, making it easier to urinate .


Synthesis Analysis

Terazosin hydrochloride is synthesized from the starting material of 2-chloro-6, 7-dimethoxy–quinazoline-4-amine in the presence of 2-methoxy ethanol with n-benzyl piperazine .


Molecular Structure Analysis

The molecular structure of Terazosin hydrochloride has been investigated using mass spectrometry and thermal analyses techniques, and confirmed by semi-empirical molecular orbital (MO) calculations . The crystal structure is dominated by hydrogen bonds .


Chemical Reactions Analysis

The fragmentation decomposition pathways of Terazosin have been investigated using mass spectrometry and thermal analyses techniques .


Physical And Chemical Properties Analysis

Terazosin hydrochloride is soluble in water at 19.60 - 20.40 mg/ml and yields a clear, colorless to faint yellow solution. It is also soluble in ethanol at 4 mg/ml and in methanol at 20 mg/ml, with heat as needed .

Scientific Research Applications

Degradation Product Analysis

Terazosin hydrochloride, primarily used for hypertension and benign prostatic hyperplasia, undergoes degradation under oxidative stress. A study employed high-performance liquid chromatography-multistage mass spectrometry to detect and characterize 15 degradation products of terazosin hydrochloride. The main degradation pathways identified include hydrolysis of the amide bond, hydroxylation, carbonylation, and secondary pathways combining these methods (Sun et al., 2016).

Thermal Behavior and Quality Control

Terazosin hydrochloride's thermal behavior was studied using thermal analysis techniques like TGA, DTG, DTA, and DSC. These techniques provided insight into the drug's purity, thermal behavior, and thermodynamic parameters, proving their utility in pharmaceutical quality control (Attia & Abdel-Moety, 2013).

Synthesis and Quality Control of Impurities

The synthesis and content determination of terazosin hydrochloride impurities were performed to establish reference standards for drug quality control. The study emphasizes the importance of controlling the quality of terazosin and its related compounds (Thi Thanh-Thuy et al., 2018).

Antibacterial Activity

Research on the antibacterial activity of terazosin hydrochloride derivatives showed significant activity against various bacteria, comparing favorably with the standard drug ciprofloxacin. The study highlighted the potential of terazosin derivatives in antibacterial applications (Kumar et al., 2021).

Polymorphism and Solvates

A study identified several polymorphs and solvates of terazosin hydrochloride, demonstrating the complexity of pharmaceutical polymorphism. The research provided methods for preparing and characterizing each form, along with data on their relative stability (Bauer et al., 2006).

Transdermal Delivery System

The development of a transdermal iontophoresis delivery system for terazosin hydrochloride showed significant potential in enhancing drug delivery and therapeutic efficacy, especially for treating hypertension (Jiang et al., 2021).

Safety And Hazards

Terazosin may cause dizziness or fainting, especially when you first start taking it or when you start taking it again . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4.ClH/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSWDOUXSCRCKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63590-64-7 (Parent)
Record name Terazosin hydrochloride anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063074088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7045493
Record name Terazosin hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Terazosin hydrochloride

CAS RN

63074-08-8, 70024-40-7
Record name Terazosin hydrochloride
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URL https://commonchemistry.cas.org/detail?cas_rn=63074-08-8
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Record name Terazosin hydrochloride anhydrous
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terazosin hydrochloride
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Record name Terazosin hydrochloride
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Record name Methanone, [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl](tetrahydro-2-furanyl)-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
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Record name TERAZOSIN HYDROCHLORIDE ANHYDROUS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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